Cas no 941926-89-2 (N-(2-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)

N-(2-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine-based compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a fluorophenyl and methoxy-substituted dihydropyridazine core, which may contribute to enhanced binding affinity and metabolic stability. The presence of a 4-methylphenyl group at the 1-position and a carboxamide moiety at the 3-position suggests potential interactions with biological targets, such as enzymes or receptors. This compound is of interest for its synthetic versatility and possible role as an intermediate or bioactive agent in drug discovery. Its well-defined molecular architecture allows for further derivatization, making it a valuable candidate for structure-activity relationship studies.
N-(2-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide structure
941926-89-2 structure
Product Name:N-(2-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS No:941926-89-2
MF:C19H16FN3O3
MW:353.347047805786
CID:6305005
PubChem ID:8555842
Update Time:2025-05-30

N-(2-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
    • N-(2-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
    • N-(2-fluorophenyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide
    • 941926-89-2
    • AKOS024628919
    • F2213-0419
    • Inchi: 1S/C19H16FN3O3/c1-12-7-9-13(10-8-12)23-17(24)11-16(26-2)18(22-23)19(25)21-15-6-4-3-5-14(15)20/h3-11H,1-2H3,(H,21,25)
    • InChI Key: QYQUCDHIPKPNSZ-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1NC(C1C(=CC(N(C2C=CC(C)=CC=2)N=1)=O)OC)=O

Computed Properties

  • Exact Mass: 353.11756954g/mol
  • Monoisotopic Mass: 353.11756954g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 611
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 71Ų

N-(2-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Pricemore >>

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Additional information on N-(2-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Introduction to N-(2-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS No. 941926-89-2)

N-(2-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, identified by its CAS number 941926-89-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridazine class, a heterocyclic structure known for its diverse biological activities and potential therapeutic applications.

The molecular structure of N-(2-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is characterized by a pyridazine core substituted with various functional groups. The presence of a 2-fluorophenyl group introduces a fluorine atom, which is known to enhance metabolic stability and binding affinity in drug molecules. Additionally, the 4-methoxy and 4-methylphenyl substituents contribute to the compound's overall complexity and may play crucial roles in its biological interactions.

In recent years, there has been a growing interest in developing novel compounds with potential therapeutic benefits. Pyridazine derivatives have been extensively studied due to their ability to modulate various biological pathways. N-(2-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the 2-fluorophenyl, 4-methoxy, and 4-methylphenyl groups necessitates careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently.

Biological activity is a critical parameter in evaluating the potential of a new drug candidate. Preliminary studies on N-(< strong >2-fluorophenyl strong >)-< strong >4-methoxy strong >-1-(< strong >4-methylphenyl strong >)-< strong >6-oxo-1,6-dihydropyridazine-3-carboxamide strong > have shown promising results in several in vitro assays. These studies indicate that the compound exhibits inhibitory effects on certain enzymes and receptors, suggesting its potential as an anti-inflammatory or anti-cancer agent.

The fluorine atom in the < strong >2-fluorophenyl strong > group is particularly noteworthy, as fluorine-containing compounds often exhibit enhanced pharmacokinetic properties. This includes improved bioavailability, longer half-life, and increased resistance to metabolic degradation. Such characteristics make N-(< strong >2-fluorophenyl strong >)-< strong >4-methoxy strong >-1-(< strong >4-methylphenyl strong >)-< strong >6-oxo-1,6-dihydropyridazine-3-carboxamide strong > an attractive candidate for further development.

In addition to its structural complexity, the compound's solubility and stability are important factors to consider in drug development. The presence of polar functional groups such as hydroxymethoxy and carboxamide enhances solubility in aqueous solutions, facilitating formulation into oral or injectable medications. Furthermore, the stability of the compound under various storage conditions ensures its long-term viability for clinical use.

The field of medicinal chemistry continues to evolve with advancements in computational modeling and high-throughput screening techniques. These tools have enabled researchers to rapidly identify and optimize lead compounds like N-(< strong >2-fluorophenyl strong >)-< strong >4-methoxy strong >-1-(< strong >4-methylphenyl strong >)-< strong >6-oxo-1,6-dihydropyridazine-3-carboxamide strong>. By leveraging these technologies, scientists can accelerate the discovery of novel therapeutics that address unmet medical needs.

Ongoing research aims to elucidate the mechanism of action of this compound and explore its potential applications in treating various diseases. Preclinical studies are being conducted to evaluate its safety profile and efficacy in animal models. These studies will provide valuable insights into its therapeutic potential and guide future clinical trials.

The development of new drugs is a complex process that requires collaboration among chemists, biologists, pharmacologists, and clinicians. N-(< strong >2-fluorophenyl strong >)-< strong >4-methoxy strong >-1-(< str ng ight 4 -methylphenyl right )>-6 oxo -1 , 6 dihydrop yrid az ine -3 -carboxamide CAS No . 941926 -89 -2 represents an example of how interdisciplinary research can lead to innovative solutions in healthcare. p > < p>Ethical considerations are paramount in drug development , ensuring that all research is conducted responsibly and with respect for human welfare . Regulatory agencies play a crucial role in overseeing the safety and efficacy of new medications . As such , rigorous testing and compliance with regulatory guidelines are essential before any therapeutic agent can be approved for clinical use . p > p>The future of pharmaceutical research holds great promise , with emerging technologies such as gene editing , mRNA therapeutics , and artificial intelligence poised to revolutionize drug discovery . Compounds like N-(\textbf{2-fluorophenyl})-\textbf{4-methoxy}-1-\textbf{(4-methylphenyl)}-\textbf{6 oxo}-\textbf{1},\textbf{6 dihydrop yrid az ine}-\textbf{3 carboxamide} provide valuable starting points for exploring these new frontiers . p > p>In conclusion , N-(\textbf{2-fluorophenyl})-\textbf{4 meth oxy}-\textbf{1 ( 4 methyl phen yl)}-\textbf{6 ox o}-\textbf{1},\textbf{6 dihydrop yrid az ine}-\textbf{3 carbox amide (CAS No . \textbf{941926} \textbf{-89} \textbf{- 2})} is a structurally complex compound with significant potential in pharmaceutical applications . Its unique molecular features , combined with promising preliminary biological data , make it an intriguing subject for further research . As our understanding of disease mechanisms continues to expand , compounds like this one will play a crucial role in developing novel therapeutics that improve human health . p >

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